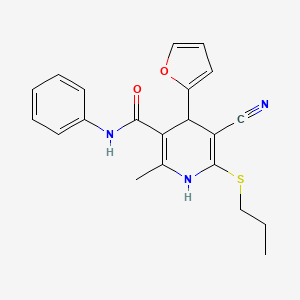

5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-cyano-4-(2-furyl)-2-methyl-N-phenyl-6-(propylthio)-1,4-dihydro-3-pyridinecarboxamide” is a type of hybrid molecule . These hybrid molecules are known to contain fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile .

Synthesis Analysis

The synthesis of such hybrid molecules typically starts from diketene, ethyl 4-aminobenzoate, cyanothioacetamide, and furfural . The resulting compounds have been investigated for their analgesic activity in vivo .Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds, including 21 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 1 Furane .科学研究应用

- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including Oprea1_374061, have been explored as potential drug candidates and drug delivery devices. Neutron capture therapy, which relies on the selective uptake of boron carriers in tumor cells, is an area of interest. However, these compounds are only marginally stable in water, and their hydrolysis kinetics depend on substituents in the aromatic ring. Researchers must consider this instability when designing boronic pinacol esters for pharmacological purposes .

- A derivative of Oprea1_374061, specifically methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate, demonstrated significant antiproliferative activity. In particular, it inhibited tumor-cell growth (maximum 39% inhibition) in MB-468 breast cancer cells at a concentration of 10^(-5) M .

- Protodeboronation reactions using boron ate complexes have been investigated. For instance, less nucleophilic reagents like (3,5-bis(trifluoromethyl)phenyl)lithium were used to prevent aryl addition to lactam moieties during the synthesis of indolizidine compounds. Oprea1_374061 derivatives may find applications in such catalytic processes .

Drug Design and Development

Antiproliferative Activity

Catalysis and Protodeboronation

未来方向

The future directions in the research of such compounds could involve further investigation of their biological activities. The polypharmaceutical approach, which involves the development and/or use of a single drug which can bind several protein targets or act on different biochemical routes simultaneously, is an actively developing area . The use of hybrid bioactive molecules allows combined therapy of the multifactor diseases with a single drug .

作用机制

Target of Action

Similar compounds have shown antiproliferative and antimicrobial activity . The compound’s activity against tumor cells suggests that it may target proteins or pathways involved in cell proliferation .

Mode of Action

For instance, some compounds inhibit the function of their target proteins, leading to a decrease in cell proliferation .

Biochemical Pathways

Given its antiproliferative activity, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, affecting their bioavailability.

Result of Action

The compound has shown significant antiproliferative activity, with a maximum percent tumor-cell growth inhibition of 39% (MB-468 breast cancer). It was active against 23 cell lines considering tumor-cell growth percent values . This suggests that the compound’s action results in the inhibition of tumor cell growth.

属性

IUPAC Name |

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-propylsulfanyl-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-3-12-27-21-16(13-22)19(17-10-7-11-26-17)18(14(2)23-21)20(25)24-15-8-5-4-6-9-15/h4-11,19,23H,3,12H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKAOPBDXKNTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-6-(propylsulfanyl)-1,4-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)

![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5206685.png)

![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)

![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)

![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)